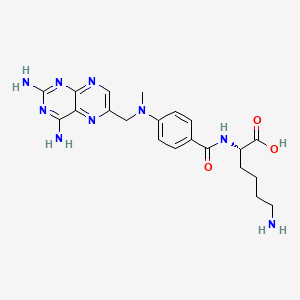
Lysine-methotrexate
Overview
Description
Lysine-methotrexate is a conjugate of the amino acid lysine and the chemotherapeutic agent methotrexate. This compound is designed to enhance the delivery of methotrexate to specific tissues, particularly the brain, by leveraging the endogenous transport systems of lysine. Methotrexate is a folate antagonist that interrupts DNA synthesis, making it a widely used anticancer drug. its poor permeability across the blood-brain barrier limits its application in treating brain tumors. The conjugation with lysine aims to improve methotrexate’s brain availability and therapeutic efficacy .
Scientific Research Applications
Lysine-methotrexate has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugation reactions and the stability of amide linkages.
Biology: Investigated for its ability to enhance the delivery of methotrexate to the brain and other tissues.
Medicine: Explored as a potential treatment for brain tumors and other cancers with poor methotrexate permeability.
Industry: Utilized in the development of targeted drug delivery systems and novel chemotherapeutic agents
Mechanism of Action
Target of Action
Lysine-Methotrexate is a conjugate of the anticancer drug Methotrexate (MTX) and the amino acid Lysine . The primary target of Methotrexate is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition leads to the suppression of inflammation and prevention of cell division .
Mode of Action
Methotrexate competitively inhibits DHFR, an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to a decrease in purine and pyrimidine synthesis, inhibiting cell proliferation, especially in cells like T-lymphocytes . The conjugation of Methotrexate with Lysine enhances its delivery to the brain by capitalizing on the endogenous transport system of Lysine at the blood-brain barrier .
Biochemical Pathways
Methotrexate impacts the expression and activity of conserved metabolic pathways . It alters the human gut microbiota, leading to shifts in the gut microbiota associated with the clinical drug response . Methotrexate also interrupts the DNA synthesis, which has been widely used in many forms of cancer .
Pharmacokinetics
It’s known that methotrexate has poor permeability across the blood-brain barrier (bbb), making it unsuitable for brain tumor applications . The conjugation of Methotrexate with Lysine improves its brain availability and scope of application .
Result of Action
The molecular and cellular effects of this compound involve reducing cell proliferation, increasing the rate of apoptosis of T cells, altering the expression of cellular adhesion molecules, influencing the production of cytokines, and affecting humoral responses and bone formation . The conjugate significantly increases the level of Methotrexate in the brain when compared with the pharmacokinetic parameter of the parent drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota can be altered by Methotrexate, which can impact the drug’s response . .
Safety and Hazards
Future Directions
Antibody-drug conjugates (ADCs) are promising cancer therapeutics with minimal toxicity as compared to small cytotoxic molecules alone and have shown the evidence to overcome resistance against tumor and prevent relapse of cancer . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is an especially promising path to improving ADC design .
Biochemical Analysis
Biochemical Properties
Lysine-Methotrexate interacts with several enzymes, proteins, and other biomolecules. Methotrexate, a component of the conjugate, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme for intracellular folate metabolism . This inhibition leads to decreased levels of tetrahydrofolate coenzymes, resulting in the inhibition of thymidylate and DNA biosynthesis, as well as purine biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase the level of methotrexate in the brain, suggesting an enhanced ability to cross the blood-brain barrier . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism within the brain.
Molecular Mechanism
The molecular mechanism of this compound primarily involves the action of methotrexate. Methotrexate inhibits dihydrofolate reductase, thereby disrupting the synthesis of DNA, RNA, thymidylates, and proteins . This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Temporal Effects in Laboratory Settings
Methotrexate, a component of the conjugate, has been shown to have a half-life of about 7 hours following oral, subcutaneous, or intramuscular dosage .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Methotrexate, a component of the conjugate, has been shown to have varying effects at different dosages. For instance, a dosage of 25 mg/kg (once, intraperitoneally) and 2.5 mg/kg (3-time subcutaneously) of methotrexate are considered good choices for developing a mucositis animal model .
Metabolic Pathways
This compound likely participates in several metabolic pathways due to the presence of methotrexate. Methotrexate is involved in the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via specific transporters. Methotrexate, a component of the conjugate, is known to require transporters for its movement across cell membranes due to its low lipid solubility .
Subcellular Localization
Methotrexate, a component of the conjugate, is known to exert its effects primarily in the cytoplasm where it inhibits dihydrofolate reductase
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysine-methotrexate is synthesized by conjugating methotrexate with L-lysine through an amide linkage. The process involves the following steps:
Activation of Methotrexate: Methotrexate is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with Lysine: The activated methotrexate is then reacted with L-lysine in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form the this compound conjugate.
Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of methotrexate and lysine are reacted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Purification and Quality Control: The crude product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Lysine-methotrexate undergoes various chemical reactions, including:
Hydrolysis: The amide bond between lysine and methotrexate can be hydrolyzed under acidic or basic conditions, releasing free methotrexate.
Oxidation and Reduction: Methotrexate can undergo oxidation and reduction reactions, although these are less common in the conjugated form.
Substitution: The amino groups in lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the amide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a typical reaction for this compound.
Substitution: Electrophilic reagents such as acyl chlorides can react with the amino groups in lysine.
Major Products
Hydrolysis: Free methotrexate and lysine.
Oxidation and Reduction: Various oxidized or reduced forms of methotrexate.
Substitution: Substituted lysine derivatives.
Comparison with Similar Compounds
Lysine-methotrexate can be compared with other similar compounds, such as:
Methotrexate: The parent compound, which has limited brain permeability.
Methotrexate-polyethylene glycol (PEG) Conjugates: These conjugates improve methotrexate’s solubility and circulation time but may not enhance brain delivery as effectively as this compound.
Methotrexate-dendrimer Conjugates: These conjugates use dendrimers to enhance delivery and reduce toxicity but have different pharmacokinetic profiles compared to this compound
This compound is unique in its ability to leverage the endogenous transport systems of lysine to enhance methotrexate’s brain delivery, making it a promising candidate for treating brain tumors and other cancers with poor methotrexate permeability .
Properties
IUPAC Name |
(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJQLWAFDLUGV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001221 | |
| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80407-56-3 | |
| Record name | Lysine-methotrexate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



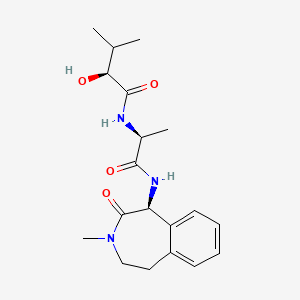

![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)
![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)
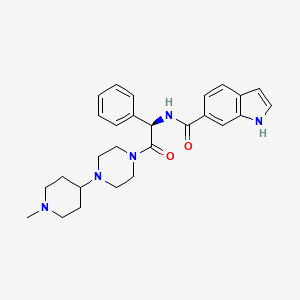
![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)
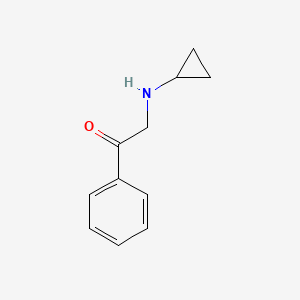
![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)
![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)
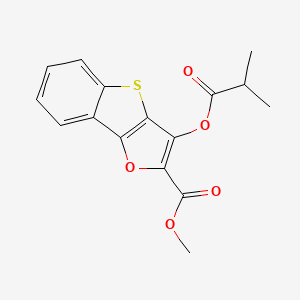
![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)
![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)
